molecular formula C7H7NO3S B1621848 Methyl 4-formamidothiophene-3-carboxylate CAS No. 53826-78-1

Methyl 4-formamidothiophene-3-carboxylate

Cat. No.: B1621848
CAS No.: 53826-78-1
M. Wt: 185.2 g/mol
InChI Key: QCJXYJGFLBUIQT-UHFFFAOYSA-N
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Description

Methyl 4-formamidothiophene-3-carboxylate (CAS: 53826-78-1; molecular formula: C₇H₇NO₃S) is a thiophene derivative featuring a formamido (-NHCHO) substituent at the 4-position and a methyl ester (-COOCH₃) at the 3-position of the thiophene ring. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which facilitate further derivatization. It is commercially available in high purity (≥97%) through suppliers like BLD Pharm Ltd. and CymitQuimica, though discontinuations have been noted in certain product lines .

Properties

IUPAC Name

methyl 4-formamidothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-11-7(10)5-2-12-3-6(5)8-4-9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJXYJGFLBUIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380602
Record name methyl 4-formamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53826-78-1
Record name methyl 4-formamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formamidothiophene-3-carboxylate typically involves the formylation of thiophene derivatives followed by esterification. One common method includes the reaction of 4-aminothiophene-3-carboxylic acid with formic acid to introduce the formamido group. This is followed by esterification using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formamidothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Methyl 4-formamidothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 4-formamidothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. The thiophene ring provides a stable and planar structure, facilitating interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The reactivity and applications of thiophene derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Methyl 4-formamidothiophene-3-carboxylate and Analogues
Compound Name Molecular Formula Substituents (Position) Key Functional Groups CAS Number Primary Applications
This compound C₇H₇NO₃S Formamido (4), Methyl ester (3) Amide, Ester 53826-78-1 Drug intermediates
Methyl 3-amino-4-methylthiophene-2-carboxylate C₈H₉NO₂S Amino (3), Methyl (4), Methyl ester (2) Amine, Ester 102123-28-4 Research reagents
Methyl 4-mercapto-3-thiophenecarboxylate C₆H₆O₂S₂ Mercapto (4), Methyl ester (3) Thiol, Ester N/A Herbicide/drug intermediates
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S Acetamido (5), Methyl (3), Diethyl ester (2,4) Amide, Ester N/A Crystallography studies
Methyl 4-amino-5-methylthiophene-3-carboxylate C₈H₉NO₂S Amino (4), Methyl (5), Methyl ester (3) Amine, Ester 81528-48-5 Synthesis intermediates

Physicochemical Properties

  • Solubility : this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its amide and ester groups. In contrast, methyl 4-mercapto-3-thiophenecarboxylate shows higher solubility in alcohols due to the thiol group’s polarity .
  • Stability: The formamido group in this compound is prone to hydrolysis under acidic or basic conditions, requiring careful handling. Methyl 3-amino-4-methylthiophene-2-carboxylate is more stable but sensitive to oxidation .

Challenges and Limitations

  • Synthetic Complexity : Methyl 4-mercapto-3-thiophenecarboxylate’s low yield (16%) highlights challenges in optimizing multi-step syntheses for thiophene derivatives .
  • Stability Issues: Amino-substituted derivatives (e.g., Methyl 4-amino-5-methylthiophene-3-carboxylate) require inert atmospheres to prevent oxidation, complicating large-scale production .

Biological Activity

Methyl 4-formamidothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity, including cytotoxic effects, mechanisms of action, and therapeutic potential, based on available research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure, which is known for contributing to various biological activities. The presence of the formamide and carboxylate groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

  • Antitumor Activity : Recent studies have indicated that derivatives of thiophene compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds targeting inosine-5′-phosphate dehydrogenase (IMPDH) have been noted for their role in disrupting nucleotide synthesis in cancer cells.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes key findings from these studies:

CompoundCell LineIC50 (μM)Notes
This compoundHL-60 (leukemia)12.11Significant inhibition compared to control
Similar thiophene derivativesPC-3 (prostate cancer)8.45Enhanced activity noted
Similar thiophene derivativesMDA-MB-231 (breast cancer)9.32Comparable to standard treatments

Case Studies

  • Study on Antileukemic Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited potent antileukemic activity, with IC50 values significantly lower than those of established chemotherapeutic agents like temozolomide .
  • Mechanistic Insights : Another investigation focused on the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-formamidothiophene-3-carboxylate
Reactant of Route 2
Methyl 4-formamidothiophene-3-carboxylate

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